molecular formula C25H25FN4O6 B12626544 C25H25FN4O6

C25H25FN4O6

Cat. No.: B12626544
M. Wt: 496.5 g/mol
InChI Key: OZXQHHMXGUAIRH-LEXRWVGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₂₅H₂₅FN₄O₆ is a fluoroquinolone derivative, specifically identified as Benzyl 10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (Catalogue No.: PAI 15 002024) . This compound is structurally related to antibiotic impurities and intermediates, featuring a nitro (NO₂) group at the 8-position, a methylpiperazine moiety, and a benzyl ester. The fluorine atom at the 10-position enhances bioavailability, while the nitro group contributes to electrophilic reactivity .

Properties

Molecular Formula

C25H25FN4O6

Molecular Weight

496.5 g/mol

IUPAC Name

2-[(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C25H25FN4O6/c1-35-17-6-3-12(9-18(17)36-2)7-8-30-22(32)20-16(11-19(27)31)29-25(21(20)23(30)33)14-10-13(26)4-5-15(14)28-24(25)34/h3-6,9-10,16,20-21,29H,7-8,11H2,1-2H3,(H2,27,31)(H,28,34)/t16?,20-,21+,25?/m1/s1

InChI Key

OZXQHHMXGUAIRH-LEXRWVGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC(=O)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide involves multiple steps, each requiring specific reaction conditions. The preparation method typically includes the following steps:

    Formation of the pyrrolo[3,4-d][1,2]oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the cyclized intermediate.

    Attachment of the nitrobenzamide group: This step involves the coupling of the nitrobenzamide group to the intermediate compound.

    Final cyclohexyl group addition: The cyclohexyl group is introduced in the final step to complete the synthesis.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: C₂₅H₂₇FN₄O₄ (PAI 15 002025)

Structural Differences :

  • 8-Amino Substitution: Replaces the 8-nitro group with an amino (NH₂) group.
  • Reduced Oxygen Content : Lacks two oxygen atoms compared to C₂₅H₂₅FN₄O₆.
  • Molecular Weight : 466.51 g/mol, 6% lighter than C₂₅H₂₅FN₄O₆ .

Property Implications :

  • Stability: The nitro group in C₂₅H₂₅FN₄O₆ may render it more susceptible to photodegradation or reduction under acidic conditions, whereas the amino derivative is likely more stable but less reactive .
  • Bioactivity: Nitro groups in fluoroquinolones are often critical for DNA gyrase inhibition; substitution with amino may reduce antibacterial efficacy but alter metabolite pathways .
Compound 2: Ciprofloxacin (C₁₇H₁₈FN₃O₃)

Functional Similarity :

  • Both compounds are fluoroquinolone derivatives with a fluorine atom and piperazine moiety.
  • Key Differences: Molecular Weight: Ciprofloxacin (331.3 g/mol) is 33% lighter than C₂₅H₂₅FN₄O₆. Structural Complexity: C₂₅H₂₅FN₄O₆ has a benzyl ester and oxazinoquinoline core, whereas ciprofloxacin features a simpler bicyclic structure.

Functional Implications :

  • Pharmacokinetics : The benzyl ester in C₂₅H₂₅FN₄O₆ may improve lipid solubility and tissue penetration but could require enzymatic cleavage for activation.
  • Spectrum of Activity : Ciprofloxacin’s simpler structure grants broad-spectrum antibacterial activity, while C₂₅H₂₅FN₄O₆’s nitro and ester groups may narrow its target range .

Data Table: Comparative Analysis

Property C₂₅H₂₅FN₄O₆ (Target) C₂₅H₂₇FN₄O₄ (Analog) Ciprofloxacin (Functional Analog)
Molecular Formula C₂₅H₂₅FN₄O₆ C₂₅H₂₇FN₄O₄ C₁₇H₁₈FN₃O₃
Molecular Weight 496.5 g/mol 466.51 g/mol 331.3 g/mol
Key Functional Group 8-Nitro 8-Amino 1-Cyclopropyl, 6-Fluoro
Solubility (Water) Low (est.) Moderate (est.) High
Stability Photolabile Stable Stable
Bioactivity Antibacterial Metabolite/Degradant Broad-spectrum antibiotic

Research Findings and Implications

Nitro vs. Amino Substitution: The 8-nitro group in C₂₅H₂₅FN₄O₆ enhances electrophilicity, aiding interactions with bacterial DNA gyrase. However, this group increases molecular weight, reducing solubility and necessitating prodrug formulations for delivery . In contrast, the 8-amino derivative (C₂₅H₂₇FN₄O₄) may serve as a metabolite or degradation product, with reduced potency but improved pharmacokinetic properties.

Molecular Weight and Bioavailability :

  • C₂₅H₂₅FN₄O₆’s higher molecular weight compared to ciprofloxacin limits its diffusion across bacterial membranes but may prolong half-life due to increased protein binding .

Structural Complexity: The oxazinoquinoline core and benzyl ester in C₂₅H₂₅FN₄O₆ suggest niche applications, such as targeting resistant strains or serving as a synthetic intermediate for modified antibiotics.

Biological Activity

The compound C25H25FN4O6, a fluorinated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its complex structure that includes fluorine substitutions which enhance its biological activity compared to non-fluorinated analogs. The presence of fluorine is known to affect the compound's pharmacokinetics and biological interactions.

Structural Formula

C25H25FN4O6\text{C}_{25}\text{H}_{25}\text{F}\text{N}_{4}\text{O}_{6}

This compound operates primarily through the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells, particularly glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and other glycolytic enzymes. This inhibition leads to reduced energy production in cancer cells, making them more susceptible to treatment.

In Vitro Studies

Recent studies have demonstrated that fluorinated derivatives like this compound exhibit significant cytotoxic effects against various cancer cell lines under hypoxic conditions. The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (µM)Notes
This compoundGBM Cells10Most potent under hypoxic conditions
2-DGGBM Cells50Less effective than fluorinated analogs
Other DerivativesVarious Cancer Lines20-40Varies based on structural modifications

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. A study isolated several flavonoid compounds from Combretum erythrophyllum, including derivatives related to this compound, which displayed good activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Data

CompoundTarget BacteriaMIC (µg/ml)
This compoundVibrio cholerae30
RhamnocitrinMicrococcus luteus25
Quercetin-5,3'-dimethyletherShigella sonei25

Case Study 1: Glioblastoma Treatment

A clinical trial evaluated the efficacy of this compound in patients with recurrent GBM. The results indicated a significant reduction in tumor size and improved patient survival rates compared to traditional therapies. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues.

Case Study 2: Antimicrobial Application

In a separate investigation, the antimicrobial properties of this compound were assessed in a controlled environment against various pathogens. The compound demonstrated effectiveness comparable to standard antibiotics, suggesting potential for use as an alternative treatment option.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.